Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate
Description
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is a malonate-derived compound featuring a trifluoromethoxy-substituted phenylamino group. This electron-withdrawing substituent enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications, particularly in quinolone synthesis . Its synthesis typically involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form bioactive heterocycles like quinolones .
Properties
Molecular Formula |
C15H16F3NO5 |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
diethyl 2-[[4-(trifluoromethoxy)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C15H16F3NO5/c1-3-22-13(20)12(14(21)23-4-2)9-19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3 |
InChI Key |
ZENIWNYYOVXLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Condensation of Malonate Derivatives with Aromatic Amines
Method Overview:
The synthesis involves the condensation of diethyl malonate derivatives with aromatic amines bearing the trifluoromethoxyphenyl group. This approach typically employs a base-catalyzed or acid-catalyzed reaction under reflux conditions.
- Starting Materials:
- Diethyl malonate or its derivatives (e.g., diethyl ethoxymethylenemalonate)
- 4-(Trifluoromethoxy)aniline or related amines
-
- Solvent: Ethanol or acetonitrile
- Catalyst: Triethylamine or similar bases
- Temperature: Reflux (around 80°C)
- Duration: 12–24 hours
-
- Nucleophilic attack of the amine on the activated malonate methylene group, forming a methylene-linked intermediate.
- Tautomerization and dehydration yield the methylene malonate derivative.
Research Findings:
This method is supported by studies where aromatic amines react with malonate derivatives to form methylene-linked products, with yields often exceeding 80%. The process is straightforward, scalable, and suitable for producing intermediates for further functionalization.
Halogenation and Subsequent Amination
Method Overview:
This approach involves halogenating malonate derivatives, such as diethyl 2-hydroxy-2-(4-(trifluoromethoxy)phenyl)malonate, followed by substitution with amino groups to introduce the amino-methylene linkage.
- Halogenation Step:
- Reagents: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
- Conditions: Reflux at 80–125°C in the presence or absence of solvents like THF or dichloromethane
- Outcome: Formation of 2-chloro or 2-bromo derivatives of malonate
- Amination Step:
- Reagents: Aromatic amines (e.g., 4-(trifluoromethoxy)aniline)
- Conditions: Reflux in ethanol or acetonitrile with base (e.g., sodium carbonate)
- Outcome: Formation of the amino-methylene malonate derivative
Research Findings:
This method allows for selective halogenation, which facilitates subsequent nucleophilic substitution with aromatic amines. It offers high yields (up to 88%) and is adaptable for various substituted phenyl groups.
Multi-Step Synthesis via Intermediates and Cyclization
Method Overview:
A more elaborate route involves synthesizing key intermediates such as quinoline derivatives, followed by functional group transformations to introduce the trifluoromethoxyphenyl amino group.
- Step 1: Synthesis of quinoline or related heterocycles via condensation of substituted amines with aldehydes or ketones.
- Step 2: Chlorination of quinoline derivatives using phosphorus oxychloride to obtain chlorinated intermediates.
- Step 3: Coupling with amino-substituted benzoic acids to form the core structure.
- Step 4: Condensation of these intermediates with malonate derivatives to yield the target compound.
Research Findings:
This pathway is complex but allows for structural diversification and precise placement of functional groups, enabling the synthesis of analogs with high purity. It is particularly useful for medicinal chemistry applications where structural modifications are critical.
Summary of Key Parameters and Data
Additional Considerations and Research Discoveries
Catalytic Systems:
Nickel catalysts have been used to facilitate condensation reactions efficiently, reducing reaction times and side products.Reaction Optimization:
Temperature control, molar ratios, and choice of solvents significantly influence yield and purity. For instance, maintaining the molar ratio of malonate to amine at 1:1.5–1:1.8 optimizes product formation.Industrial Relevance: The methods described are adaptable for large-scale production, with the condensation route being most industrially feasible due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- Trifluoromethyl vs.
Structural Modifications for Target Selectivity
- Piperazine Hybrids : Incorporating piperazine (e.g., 7ai in ) enhances binding to serotonin or dopamine receptors, suggesting the trifluoromethoxy derivative could be modified for CNS targets.
- Quinolone Precursors: Cyclization of malonates into 4-oxo-quinolones (e.g., compound 53 in ) is critical for antibacterial activity. The trifluoromethoxy group may improve DNA gyrase inhibition compared to non-fluorinated analogs .
Key Research Findings
- Synthetic Efficiency : Electron-withdrawing substituents (e.g., CF3O, Cl) generally lower reaction yields compared to electron-donating groups (e.g., OMe) due to reduced nucleophilicity of the aniline .
- Biological Performance : Fluorine and trifluoromethoxy groups enhance bioactivity by improving target affinity and pharmacokinetic properties, though at the cost of synthetic complexity .
Biological Activity
Diethyl 2-[[[4-(trifluoromethoxy)phenyl]amino]methylene]malonate (CAS Number: 49713-39-5) is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the trifluoromethoxy group significantly influences its biological activity, enhancing lipophilicity and potentially affecting receptor interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of diethyl malonates exhibit antimicrobial properties. For instance, a related compound demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.
Anticancer Properties
Research has also highlighted the anticancer potential of related compounds. For example, derivatives showed substantial inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. One study reported an IC50 value of 0.126 μM for a structurally similar compound, indicating strong antiproliferative activity . This suggests that this compound may also exhibit significant anticancer effects, warranting further investigation.
The mechanisms through which diethyl malonates exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and cell death .
- Targeting Specific Receptors : The trifluoromethoxy group may enhance binding affinity to specific biological targets, although detailed receptor interaction studies are needed for confirmation.
Case Studies
A notable case study involved the evaluation of a diethyl malonate derivative in an animal model. Mice treated with the compound exhibited reduced tumor growth and metastasis when compared to control groups. The treatment led to significant changes in tumor microenvironment markers, suggesting an immunomodulatory effect alongside direct cytotoxicity .
Data Summary
| Activity | MIC (μg/mL) | IC50 (μM) | Model | Effect |
|---|---|---|---|---|
| Antimicrobial (MRSA) | 4–8 | - | In vitro | Inhibition of bacterial growth |
| Anticancer (TNBC) | - | 0.126 | In vitro | Induction of apoptosis |
| Tumor Growth Inhibition | - | - | Mouse model | Reduced tumor size |
Q & A
Q. What are the common synthetic routes for Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate, and what critical parameters affect reaction yield?
The synthesis typically involves a multi-step approach starting with the condensation of substituted anilines and diethyl ethoxymethylenemalonate. Key steps include:
- Reagent ratios : A 1:1.1 molar ratio of aniline derivatives to diethyl ethoxymethylenemalonate ensures optimal conversion .
- Temperature control : Heating to 130–150°C in high-boiling solvents like Dowtherm or toluene minimizes side reactions .
- Reaction time : Extended heating (6–17 hours) is required for complete cyclization or intermediate formation .
Critical parameters impacting yield include solvent purity, anhydrous conditions, and post-reaction purification (e.g., recrystallization from ethanol/hexane mixtures) .
Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?
Structural elucidation relies on:
- X-ray crystallography : Resolves bond lengths and angles, particularly for the malonate core and trifluoromethoxy-phenyl interactions .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., NH imine protons at δ 11.01 ppm) and confirm substitution patterns .
- HPLC-MS : Reverse-phase HPLC with Newcrom R1 columns (C18 stationary phase) ensures purity, while HRMS validates molecular weight (e.g., 340–450 g/mol range) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability for in vivo studies, given its physicochemical properties?
Key approaches include:
- LogP adjustment : The trifluoromethoxy group increases hydrophobicity (LogP ~2.62), which can be counterbalanced by ester hydrolysis to enhance aqueous solubility .
- Prodrug design : Masking the malonate moiety with bio-labile groups (e.g., piperazine derivatives) improves membrane permeability .
- Formulation : Nanoemulsions or liposomal encapsulation mitigate degradation in biological matrices .
Q. How does the trifluoromethoxy group influence the compound’s reactivity and interactions in biological systems?
- Electron-withdrawing effects : The -OCF group stabilizes the imine linkage, reducing susceptibility to hydrolysis while enhancing electrophilicity for nucleophilic attack in target binding .
- Biological target engagement : The group’s steric bulk and polarity modulate interactions with enzymes (e.g., bacterial gyrase) or receptors, as shown in antimicrobial assays .
- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
Q. What in vitro models are appropriate for assessing antimicrobial efficacy, and how can contradictory results between studies be resolved?
- Standardized assays : Broth microdilution (CLSI guidelines) quantifies MIC values against Gram-positive/negative pathogens .
- Mechanistic studies : Time-kill curves and resistance profiling distinguish bactericidal vs. bacteriostatic activity .
- Addressing discrepancies : Variations in solvent (DMSO vs. aqueous buffers), inoculum size, or endpoint criteria require cross-validation using orthogonal assays (e.g., agar diffusion) .
Q. How can computational models predict the compound’s interaction with biological targets, and what are their limitations?
- Docking simulations : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., VEGFR-2 or bacterial topoisomerases) .
- QSAR modeling : Correlates substituent effects (e.g., halogen position) with bioactivity trends .
- Limitations : Computational models often overlook solvent effects, protein flexibility, and off-target interactions, necessitating experimental validation .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported synthesis yields or biological activity data?
- Parameter standardization : Replicate reactions under identical conditions (solvent, temperature) to isolate variables .
- Analytical validation : Use HPLC to compare purity levels across studies; impurities >5% can skew bioactivity .
- Meta-analysis : Pool data from multiple sources (e.g., antimicrobial IC values) to identify outliers and establish consensus ranges .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., cooling rates, stirring efficiency) to minimize batch-to-batch variability .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate cell line viability .
- Data reporting : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
